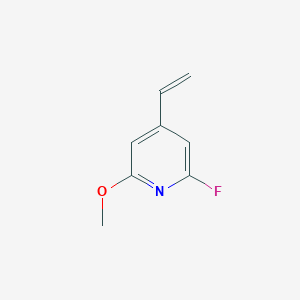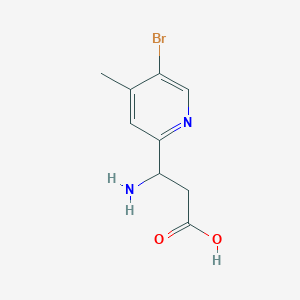
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a pyridine ring, along with a propanoic acid moiety. It is primarily used in research and development settings.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-4-methylpyridine and a suitable amino acid derivative.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Coupling Reaction: The amino acid derivative is coupled with 5-bromo-4-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial-scale production would follow similar synthetic routes with optimization for larger quantities. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: It finds applications in material science for the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
3-Amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid: This compound is unique due to the presence of both an amino group and a bromine atom on the pyridine ring.
5-Bromo-3-pyridinecarboxylic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-5-bromo-2-chloropyridine: Contains a chlorine atom instead of a methyl group, altering its chemical properties and reactivity.
Uniqueness: The combination of an amino group, a bromine atom, and a methyl group on the pyridine ring, along with the propanoic acid moiety, makes this compound a versatile and valuable compound in various research and industrial applications.
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
3-amino-3-(5-bromo-4-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-2-8(12-4-6(5)10)7(11)3-9(13)14/h2,4,7H,3,11H2,1H3,(H,13,14) |
InChIキー |
GWJDQAWJSPKMIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-Bromo-2,8-dimethoxy-6h-dibenzo[c,h]chromene](/img/structure/B12967096.png)
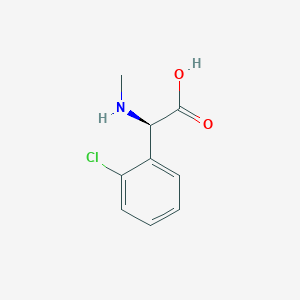
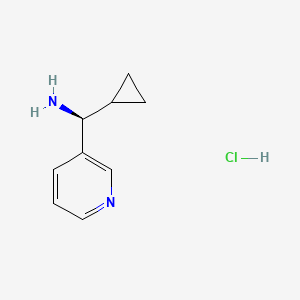

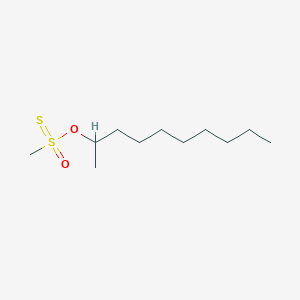

![6-Amino-5-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12967137.png)
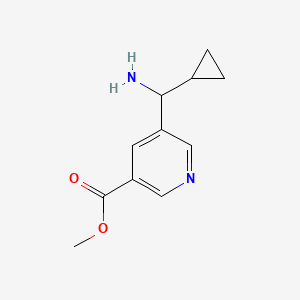
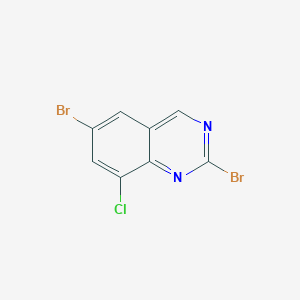
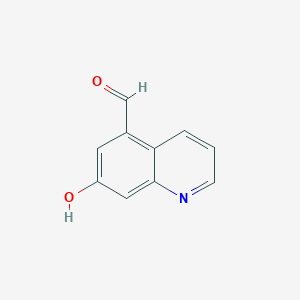
![2,4-Dibromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12967152.png)
![Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-](/img/structure/B12967159.png)

